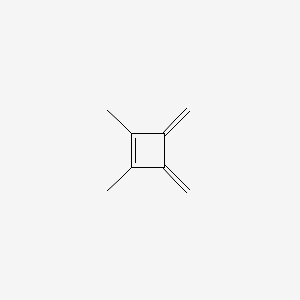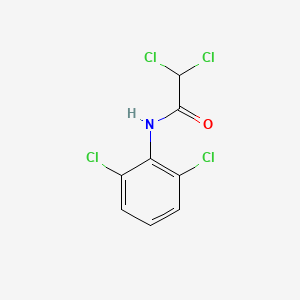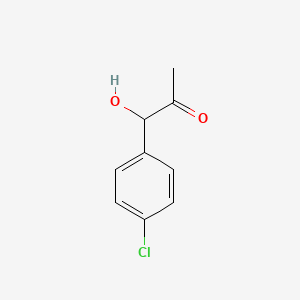
3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol is a long-chain polyether alcohol. This compound is known for its unique structure, which consists of multiple ether linkages and a terminal hydroxyl group. The presence of these ether linkages imparts flexibility and solubility in various solvents, making it a valuable compound in different scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a primary alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst like potassium hydroxide. The process can be summarized as follows:
- Initiation: The primary alcohol reacts with ethylene oxide to form an ethoxylated intermediate.
- Propagation: The intermediate undergoes further reaction with additional ethylene oxide molecules, extending the polyether chain.
- Termination: The reaction is terminated by neutralizing the catalyst and purifying the product.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors equipped with precise temperature and pressure controls. The process involves continuous feeding of ethylene oxide and the initiator into the reactor, with the reaction being monitored to ensure consistent product quality. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The terminal hydroxyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkanes.
Substitution: Halides or esters, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in various organic synthesis reactions.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to solubilize hydrophobic drugs.
Industry: Applied in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The polyether chain can form complexes with metal ions, enhancing their solubility and stability. Additionally, the terminal hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but with varying chain lengths and molecular weights.
Polypropylene glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Crown ethers: Cyclic polyethers with the ability to complex with metal ions.
Uniqueness
3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring solubilization of both polar and non-polar substances.
Eigenschaften
CAS-Nummer |
28115-77-7 |
|---|---|
Molekularformel |
C27H56O11 |
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-heptoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H56O11/c1-2-3-4-5-6-8-29-10-12-31-14-16-33-18-20-35-22-24-37-26-27-38-25-23-36-21-19-34-17-15-32-13-11-30-9-7-28/h28H,2-27H2,1H3 |
InChI-Schlüssel |
USNSOZHSDQSPKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
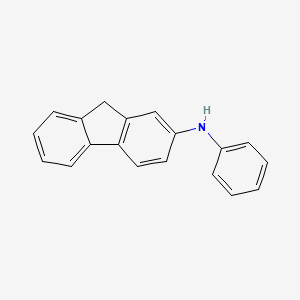
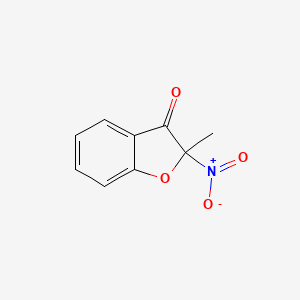
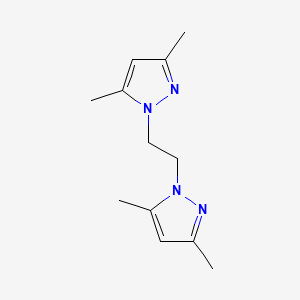
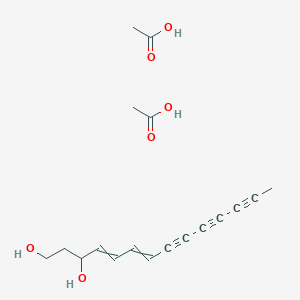
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
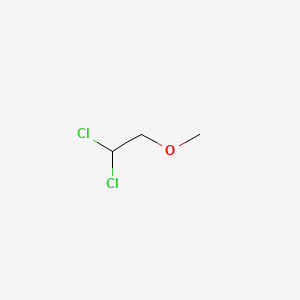
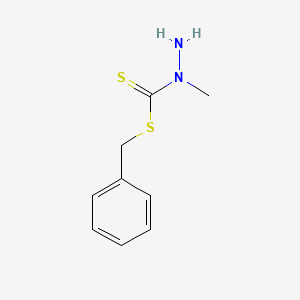
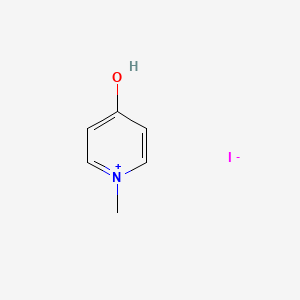
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)
